molecular formula C12H12BNO4 B15050561 (3-((Furan-2-carboxamido)methyl)phenyl)boronic acid

(3-((Furan-2-carboxamido)methyl)phenyl)boronic acid

Cat. No.: B15050561
M. Wt: 245.04 g/mol
InChI Key: MJSVTAOASSJHOJ-UHFFFAOYSA-N
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Description

(3-((Furan-2-carboxamido)methyl)phenyl)boronic acid: is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a furan-2-carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((Furan-2-carboxamido)methyl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Aminomethylphenylboronic acid derivatives.

    Substitution: Various aryl or vinyl-substituted phenylboronic acids.

Mechanism of Action

The mechanism of action of (3-((Furan-2-carboxamido)methyl)phenyl)boronic acid largely depends on its interaction with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit enzymes that have active site serine residues, such as proteases, by forming a stable boronate ester with the serine hydroxyl group .

Properties

Molecular Formula

C12H12BNO4

Molecular Weight

245.04 g/mol

IUPAC Name

[3-[(furan-2-carbonylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C12H12BNO4/c15-12(11-5-2-6-18-11)14-8-9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15)

InChI Key

MJSVTAOASSJHOJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CNC(=O)C2=CC=CO2)(O)O

Origin of Product

United States

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